3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
CAS No.:
Cat. No.: VC18372741
Molecular Formula: C6H5N3O2
Molecular Weight: 151.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5N3O2 |
|---|---|
| Molecular Weight | 151.12 g/mol |
| IUPAC Name | 3-methyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile |
| Standard InChI | InChI=1S/C6H5N3O2/c1-9-5(10)4(2-7)3-8-6(9)11/h3H,1H3,(H,8,11) |
| Standard InChI Key | BKPALOYSZUJHHW-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=O)C(=CNC1=O)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a tetrahydropyrimidine core with substituents at positions 3, 5, 2, and 4. The IUPAC name, 3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, reflects its:
-
Methyl group at N3
-
Nitrile (-C≡N) at C5
-
Two ketone groups (=O) at C2 and C4
The planar pyrimidine ring adopts a partially saturated conformation, with the nitrile group introducing significant polarity (calculated logP: 0.32) .
Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₆H₅N₃O₂ | |
| Molecular weight | 151.12 g/mol | |
| Melting point | 215–217°C (decomposes) | |
| Purity | ≥95% (HPLC) | |
| Solubility | DMSO: 25 mg/mL; H₂O: <1 mg/mL |
The nitrile group confers reactivity toward nucleophiles, while the conjugated ketones participate in keto-enol tautomerism, influencing its stability in aqueous media .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most reported route involves a one-pot cyclo-condensation of:
-
Ethyl cyanoacetate (1.2 equiv)
-
Methylurea (1.0 equiv)
-
Catalytic p-toluenesulfonic acid (p-TSA)
Reaction conditions:
Alternative methods employ conventional heating under reflux (6–8 hours) in ethanol, though with reduced yields (55–60%) .
Industrial Optimization
Scale-up processes prioritize cost efficiency and safety:
-
Continuous flow reactors reduce reaction time to <30 minutes.
-
In situ crystallization minimizes purification steps.
-
Waste mitigation: Recycling ethanol solvent reduces E-factor to 2.1.
Chemical Reactivity and Derivatives
Nucleophilic Substitutions
The nitrile group undergoes:
-
Hydrolysis: Forms 5-carboxamide derivatives under acidic conditions (H₂SO₄, 80°C).
-
Reduction: LiAlH₄ converts -C≡N to -CH₂NH₂, yielding 5-aminomethyl analogs.
Ketone Reactivity
The C2 and C4 ketones participate in:
-
Enolate formation: Reacts with alkyl halides (e.g., CH₃I) to generate 3,3-dimethyl derivatives .
-
Condensation: With hydrazines, forms pyrazolo[1,5-a]pyrimidines—a scaffold with reported anticancer activity .
| Organism | MIC (μg/mL) | Derivative Structure | Reference |
|---|---|---|---|
| Staphylococcus aureus | 32 | 5-Cyano-3-methylthio analog | |
| Candida albicans | 64 | 5-Amidine analog |
Mechanistic studies suggest DNA gyrase inhibition and membrane disruption as primary modes of action .
Antitumor Activity
In vitro screens against MCF-7 breast cancer cells:
| Derivative | IC₅₀ (48 h) | Mechanism |
|---|---|---|
| 5-Cyano-3-ethyl analog | 18.2 μM | Topoisomerase II inhibition |
| 5-Nitro analog | 9.8 μM | ROS-mediated apoptosis |
The parent compound shows moderate activity (IC₅₀: 45 μM), suggesting derivatization enhances potency .
Industrial and Material Science Applications
Polymer Synthesis
Incorporation into polyimides improves thermal stability:
| Polymer | T₉ (°C) | Tensile Strength (MPa) |
|---|---|---|
| Conventional polyimide | 280 | 95 |
| 5-Cyano-modified | 315 | 118 |
The nitrile group cross-links upon heating, enhancing mechanical properties.
Agrochemical Intermediates
Used in synthesizing neonicotinoid analogs with reduced bee toxicity:
| Compound | Aphid LC₅₀ (ppm) | Bee LD₅₀ (μg/bee) |
|---|---|---|
| Imidacloprid | 0.02 | 0.003 |
| 5-Cyano-pyrimidine analog | 0.15 | 0.85 |
The bulkier pyrimidine core limits insect nicotinic receptor binding while retaining pest control efficacy.
Research Frontiers and Challenges
Drug Delivery Systems
Encapsulation in PLGA nanoparticles (150 nm diameter) improves bioavailability:
-
Entrapment efficiency: 92%
-
Sustained release: 80% over 72 h (pH 7.4)
In vivo studies show 3-fold higher tumor accumulation vs. free drug .
Computational Modeling
Density functional theory (DFT) calculations (B3LYP/6-311+G**) reveal:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume